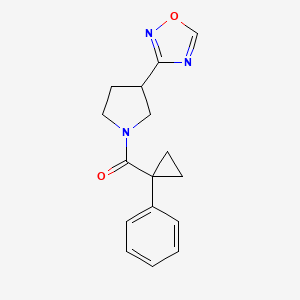

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(1-phenylcyclopropyl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

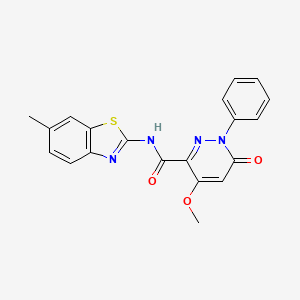

The compound “(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(1-phenylcyclopropyl)methanone” is a derivative of 1,2,4-oxadiazole . The 1,2,4-oxadiazole scaffold is known to possess a wide variety of biological activities, particularly for cancer treatment . This compound has been designed, synthesized, and biologically evaluated as a potent agonist of the G-protein coupled bile acid receptor-1 (GPBAR1) .

Synthesis Analysis

The synthesis of this compound involves the design and creation of ((1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl) urea derivatives . The pharmacokinetic properties of these derivatives suggest that the ((1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)ureydil scaffold might be exploited to achieve effective drug candidates to treat GPBAR1 related disorders .Molecular Structure Analysis

The oxadiazole molecule is composed of a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom . The molecular structure of this compound is designed to selectively interact with nucleic acids, enzymes, and globular proteins .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a one-pot condensation of 5-oxopyrrolidine-3-carboxylic acids, carbonyldiimidazole, and benzamidoximes .科学的研究の応用

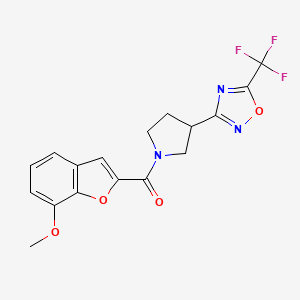

G-Protein Bile Acid Receptor 1 (GPBAR1) Agonists

Compounds related to “(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(1-phenylcyclopropyl)methanone” have been found to be potent agonists of the G-protein bile acid receptor 1 (GPBAR1) . These compounds can induce the mRNA expression of the GPBAR1 target gene pro-glucagon . This receptor has emerged as a prominent target for the treatment of metabolic and inflammatory diseases including type 2 diabetes, obesity, and non-alcoholic steatohepatitis .

Treatment of GPBAR1 Related Disorders

The pharmacokinetic properties of these compounds suggest that they might be exploited to achieve effective drug candidates to treat GPBAR1 related disorders .

Synthesis of New Compounds

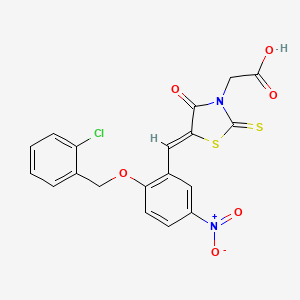

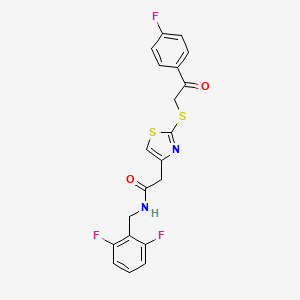

In the search for new compounds capable of overcoming antimicrobial resistance, related compounds have been synthesized . The composition and structures of these compounds have been assessed using elemental analysis, FTIR, 1H NMR, and 13C NMR spectroscopy, and mass spectrometry .

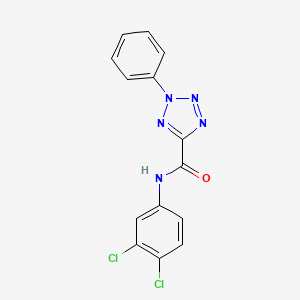

Development of New Drugs

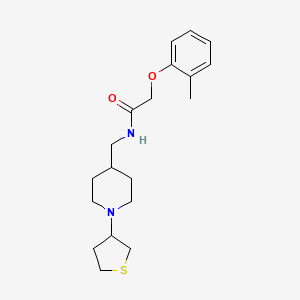

Imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds, has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

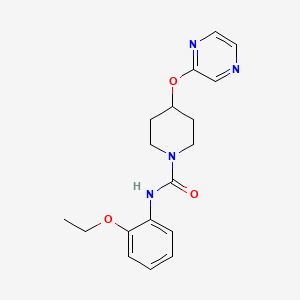

Synthesis of 1,3,4-Oxadiazol-2(3H)-ones

A convenient and efficient route has been developed to synthesize 1,3,4-oxadiazol-2(3H)-ones from CO2, hydrazines and aryl or aliphatic aldehydes . This one-pot synthesis could proceed smoothly to afford the desired products .

作用機序

This compound acts as a selective non-steroidal agonist of the G-protein coupled bile acid receptor-1 (GPBAR1) . It induces the mRNA expression of the GPBAR1 target gene pro-glucagon and shows high selectivity over the other bile acid receptors FXR, LXRα, LXRβ, and PXR, and the related receptors PPARα and PPARγ .

将来の方向性

特性

IUPAC Name |

[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-(1-phenylcyclopropyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2/c20-15(16(7-8-16)13-4-2-1-3-5-13)19-9-6-12(10-19)14-17-11-21-18-14/h1-5,11-12H,6-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBHHUUKQPBYTJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=NOC=N2)C(=O)C3(CC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(1-phenylcyclopropyl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]-1-methylpyrazole-3-carboxylic acid](/img/structure/B2803491.png)

![(Z)-4-nitro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2803494.png)

![N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide](/img/structure/B2803495.png)

![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-methylfuran-2-carboxylic acid](/img/structure/B2803501.png)

![6-(5-{2-[4-(Propane-2-sulfonyl)phenyl]acetyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile](/img/structure/B2803503.png)

![2-amino-6-(trifluoromethyl)-3-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-4(3H)-pyrimidinone](/img/structure/B2803504.png)